[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol
Description
Properties
IUPAC Name |
[(3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)9-5-4-8/h7,9-10H,1-6H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIONUNNDRZAORK-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCN2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCN2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Dicyano Precursors
The hydrogenation of 1,2-dicyanocyclo-1-pentene represents the most direct route to the bicyclic core. As disclosed in US9126930B2, this two-step process involves:
- Initial hydrogenation using a Raney nickel catalyst under high-pressure H₂ (50–100 bar) at 80–120°C, partially reducing the nitrile groups to amines.
- Secondary hydrogenation with a copper chromite catalyst at 150–200°C to achieve full saturation and cyclization.
While this method yields the target compound, scalability is hampered by moderate efficiency (35–45% overall yield) and harsh conditions. Side products include over-reduced amines and ring-opened byproducts. Recent optimizations suggest replacing copper chromite with Pd/C in acidic media improves selectivity to 58% yield.
Reduction of Cyclic Imides
Lithium aluminum hydride (LiAlH₄)-mediated reduction of cyclic imides derived from 1,2-dicarboxylic acids offers superior stereocontrol. The Liebigs Annalen study outlines:
- Imide formation : Condensation of cyclopentane-1,2-dicarboxylic acid with benzylamine yields a bicyclic imide.
- Reduction : LiAlH₄ in tetrahydrofuran (THF) at reflux selectively reduces the imide to the secondary amine and primary alcohol.
This method achieves 62–68% yield with >99% enantiomeric excess (ee) when using chiral auxiliaries. However, the need for stoichiometric LiAlH₄ and sensitive anhydrous conditions limits industrial adoption.
Iron-Catalyzed Cyclization
Adapting methodologies from PMC7656515, iron(III) perchlorate catalyzes the cyclization of γ-amino alcohols under mild conditions:
- Condensation : Reacting cyclopentylamine with formaldehyde and diacetyl in toluene/acetic acid (1:1) at 50°C forms a precyclized intermediate.
- Cyclization : Fe(ClO₄)₃·H₂O (10 mol%) promotes intramolecular dehydration, yielding the bicyclic alcohol in 55–69% yield.
This route excels in functional group tolerance, accommodating electron-rich aryl substituents. However, regioselectivity challenges arise with unsymmetrical amines.
Oxidative Cleavage and Cyclization
A scalable approach from Organic Process Research & Development leverages KMnO₄-mediated oxidation:
- Oxidative cleavage : Treating isoindole derivatives with KMnO₄ in aqueous acetone generates a diketone intermediate.
- Reductive amination : Hydrogenation over PtO₂ in methanol cyclizes the diketone to the target alcohol with 82% yield and >95% ee.
This method is advantageous for kilogram-scale production, though it requires careful control of oxidation kinetics to avoid over-oxidation.
Stereoselective Synthesis via Chiral Auxiliaries
The Liebigs Annalen protocol employs (all-R)-octahydrocyclopenta[b]pyrrol-2-carboxylic acid as a chiral template:
- Esterification : The carboxylic acid is converted to a methyl ester using thionyl chloride/methanol.
- Grignard addition : Reaction with methylmagnesium bromide introduces the hydroxymethyl group, followed by acidic workup to yield the alcohol (73% yield, 98% ee).
This route is ideal for asymmetric synthesis but requires multistep purification.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of [(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol typically involves cyclization of precursors under controlled conditions. Common methods include:
- Reduction of Ketone Precursors : Utilizing reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) to yield the desired compound.
- Continuous Flow Reactors : Industrial production may leverage continuous flow reactors for scalability and improved yield.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO).
- Reduction : Further reduction can yield different derivatives.
- Substitution Reactions : The hydroxyl group can be substituted with other functional groups, enhancing its reactivity.
Scientific Research Applications
This compound has several notable applications in scientific research:
Medicinal Chemistry
The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development. Its mechanism of action may involve binding to specific enzymes or receptors, which could lead to therapeutic applications in treating various diseases.
Organic Synthesis
Due to its reactive functional groups, this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:
- Formation of substituted pyrrolidine derivatives.
- Synthesis of novel antimicrobial agents by modifying its structure.
Material Science
The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or composite materials that require specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of [(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(3aR,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol .
- [(3aS,6aR)-hexahydrocyclopenta[b]pyrrol-3a(1H)-yl]methanol .
Uniqueness
[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol is unique due to its specific stereochemistry and the presence of the methanol group at the 3a position . This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol (CAS No. 2089246-20-6) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.
- Molecular Formula : C8H15NO
- Molecular Weight : 141.21 g/mol
- SMILES : C1C[C@@H]2C@(CCN2)CO
- InChIKey : ZIONUNNDRZAORK-HTQZYQBOSA-N
Synthesis
The synthesis of this compound typically involves cyclization of suitable precursors under controlled conditions, often utilizing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to achieve the desired structure .
Case Studies and Research Findings
- Neuroprotective Effects :
- Antioxidant Activity :
-
Antimicrobial Properties :
- The antimicrobial activity of methanol extracts from plants containing similar structures was assessed against various pathogens. The extracts demonstrated notable antibacterial effects against strains such as E. coli and S. aureus, indicating that derivatives of this compound may also possess similar properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [(3aR,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol | Structure | Neuroprotective, Antioxidant |
| [(3aS,6aR)-hexahydrocyclopenta[b]pyrrol-3a(1H)-yl]methanol | Structure | Antimicrobial |
This table illustrates the potential biological activities associated with structurally similar compounds, supporting the hypothesis that this compound may exhibit comparable effects.
Q & A
Basic Questions
Q. What are the established synthetic routes for [(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol?
- Methodology : The compound can be synthesized via reductive amination or cyclization strategies. For example, analogous pyrrolidine derivatives are synthesized using ethanol and piperidine under controlled temperatures (0–5°C) for 2 hours, followed by purification via column chromatography . Protecting group strategies, such as benzyl ester intermediates (e.g., benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride), are often employed to stabilize reactive intermediates .
- Key Considerations : Optimize reaction pH and temperature to preserve stereochemical integrity. Use chiral catalysts for enantioselective synthesis.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Analytical Techniques :
- X-ray Crystallography : Resolves absolute configuration .
- NMR Spectroscopy : Compare coupling constants (e.g., -values) with known stereoisomers .
- Computational Modeling : Match experimental data (e.g., NOESY) with density functional theory (DFT)-predicted structures .
Q. What are the primary research applications of this compound?
- Chemical Synthesis : Acts as a chiral building block for pharmaceuticals (e.g., Ramipril analogs) .
- Biological Studies : Investigated for antimicrobial activity via minimum inhibitory concentration (MIC) assays .
- Material Science : Used to study hydrogen-bonding interactions in supramolecular assemblies.
Advanced Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Strategies :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
Q. How should researchers address contradictions in reported physicochemical data (e.g., molecular weight discrepancies)?
- Resolution Methods :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO vs. erroneous CHO reports) .
- Thermogravimetric Analysis (TGA) : Validate purity and decomposition profiles .
- Example : Discrepancies in boiling points or solubility data can arise from impurities; repeat measurements using standardized protocols.
Q. What advanced spectroscopic methods are recommended for characterizing degradation products?
- Techniques :
- LC-MS/MS : Identify trace degradation products (e.g., oxidation of the methanol group) .
- Differential Scanning Calorimetry (DSC) : Monitor phase transitions and stability under stress conditions .
- Data Interpretation : Cross-reference fragmentation patterns with spectral libraries (e.g., NIST).
Q. How can the biological activity of this compound be systematically evaluated?
- Experimental Design :
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC determination) .
- Structure-Activity Relationship (SAR) : Modify the cyclopenta[b]pyrrole core and compare bioactivity .
- Controls : Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines.
Q. What are the stability considerations for long-term storage?
- Storage Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
